

Thione-Thiol Tautomerism in Substituted Tetrazoles: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenyltetrazole-5-thiol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of thione-thiol tautomerism in substituted tetrazoles, a class of compounds of significant interest in medicinal chemistry and drug development. The tetrazole ring is a key structural motif, and understanding its tautomeric equilibria is crucial for predicting physicochemical properties, biological activity, and designing new therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to clarify the core concepts.

Introduction to Thione-Thiol Tautomerism in Tetrazoles

Substituted 5-thiotetrazoles can exist in two primary tautomeric forms: the thione form (A) and the thiol form (B). The equilibrium between these two forms is influenced by factors such as the nature of the substituent (R), the solvent, and the physical state (solid or solution). Theoretical and experimental studies have consistently shown that the thione form is generally the more stable and predominant tautomer in both the gas phase and in solution^{[1][2]}.

The tautomeric equilibrium can be represented as follows:

Caption: Thione-thiol tautomeric equilibrium in 1-substituted tetrazoles.

Quantitative Analysis of Tautomeric Equilibrium

The relative stability of the thione and thiol tautomers can be quantified through experimental determination of the equilibrium constant (KT) or through computational calculations of their relative energies (ΔE).

Computational Data

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of this tautomerism. The following table summarizes the calculated relative energies for the tautomers of the parent tetrazole-5-thione in the gas phase.

Tautomeric Form	Method	Relative Energy (kcal/mol)	Reference
Thione (A)	MP2/6-311++G(d,p)	0.00	[3]
Thiol (B)	MP2/6-311++G(d,p)	4.25	[3]
Thiol (C)	MP2/6-311++G(d,p)	2.79	[3]
Thiol (D)	MP2/6-311++G(d,p)	1.17	[3]
Thione (E)	MP2/6-311++G(d,p)	25.26	[3]
Thione (A)	DFT/B3LYP/6-311++G(d,p)	0.00	[3]
Thiol (B)	DFT/B3LYP/6-311++G(d,p)	9.53	[3]
Thiol (C)	DFT/B3LYP/6-311++G(d,p)	6.86	[3]
Thiol (D)	DFT/B3LYP/6-311++G(d,p)	7.39	[3]
Thione (E)	DFT/B3LYP/6-311++G(d,p)	25.06	[3]

Note: Tautomers B, C, and D represent different annular tautomers of the thiol form.

Spectroscopic Data

Spectroscopic techniques are crucial for identifying and quantifying the tautomers in different environments.

^1H and ^{13}C NMR spectroscopy are powerful tools for distinguishing between the thione and thiol forms. The chemical shifts of key atoms are sensitive to the electronic environment, which differs significantly between the two tautomers.

Compound	Tautomer	Nucleus	Chemical Shift (ppm)	Solvent	Reference
1-Phenyl-1H-tetrazole-5(4H)-thione	Thione	1H (N-H)	14.49 (s, 1H)	CDCl3	A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones
5-(Benzylthio)-1H-tetrazole	Thiol	1H (N-H)	13.40-11.50 (s, 1H)	CDCl3	STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND
5-(Benzylthio)-1H-tetrazole	Thiol	1H (S-CH2)	4.58 (s, 2H)	CDCl3	STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-	Thiol	13C (C=N)	153.32	D2O	(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-

yl)thio)cyclop
ent-2-en-1-ol

yl)thio)cyclop
ent-2-en-1-ol

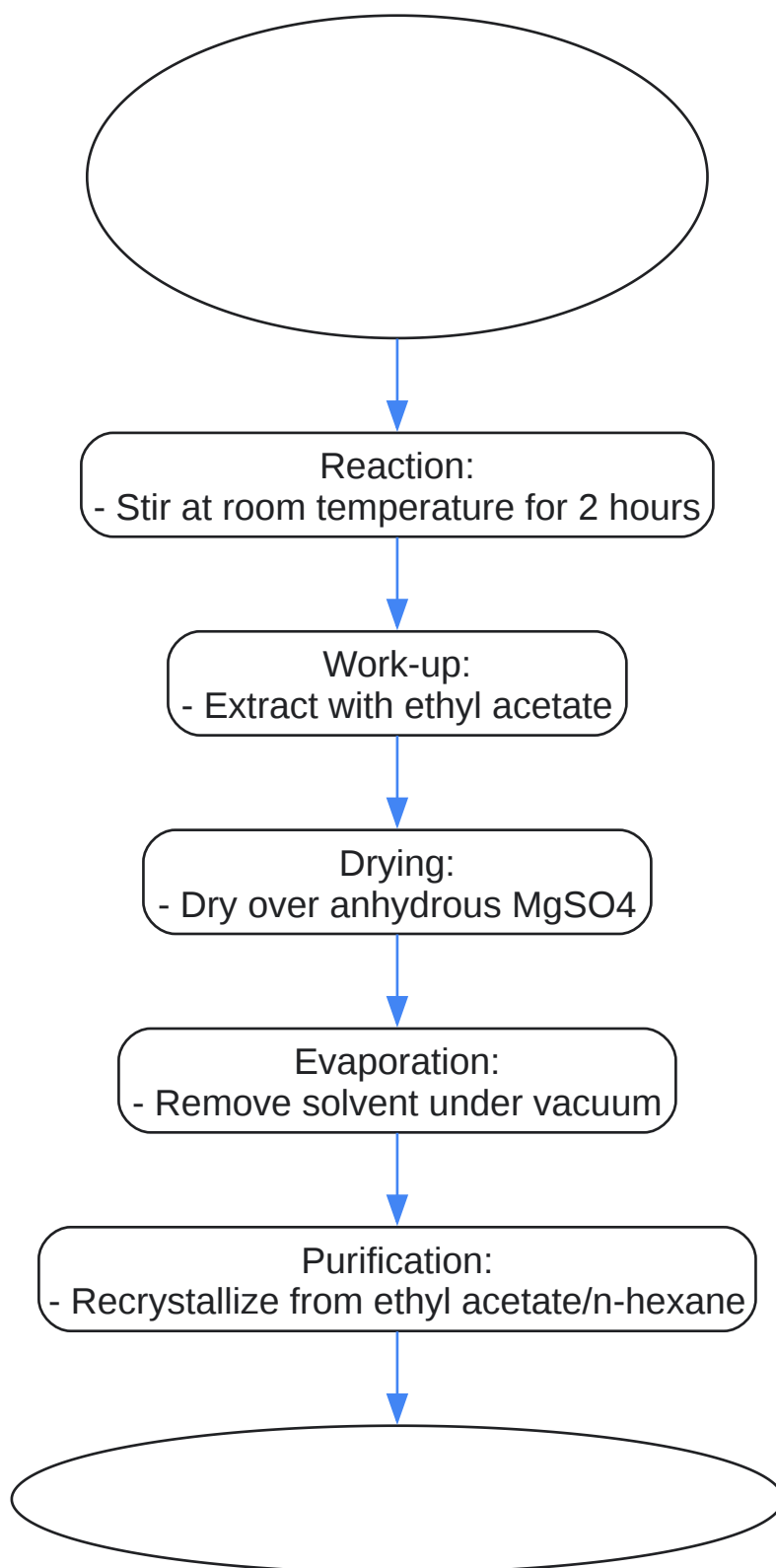
Infrared spectroscopy can provide evidence for the presence of either the thione (C=S) or thiol (S-H) functional groups. The absence of a distinct S-H stretching band and the presence of a C=S stretching band are indicative of the thione tautomer being dominant.

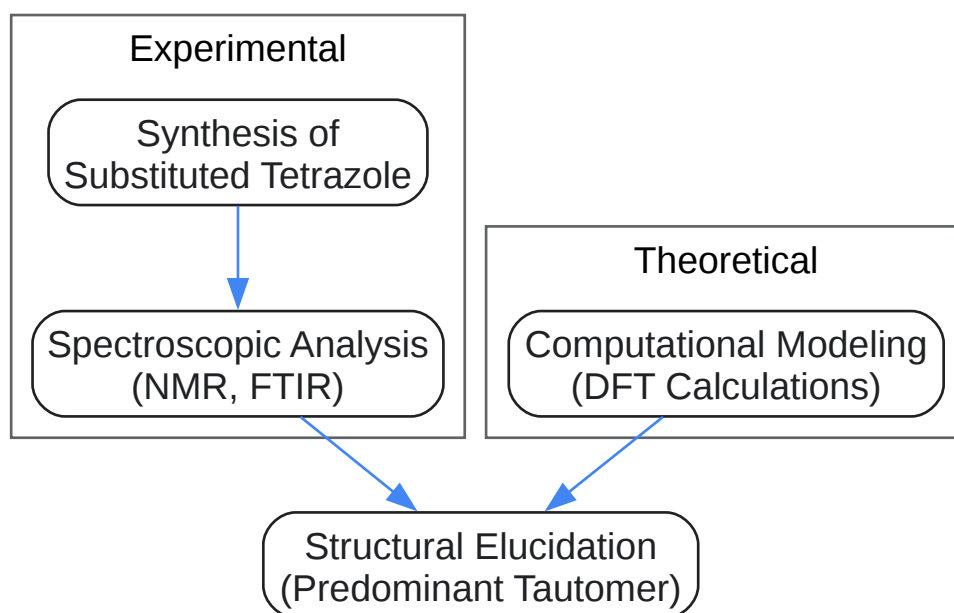
Compound	Functional Group	Wavenumber (cm-1)	Sample Phase	Reference
1-Ethyl-1H-tetrazole-5(4H)-thione	C=S	1350	KBr	A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones
1-Phenyl-1H-tetrazole-5(4H)-thione	C=S	1342	KBr	A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones
5-(Ethylthio)-1H-tetrazole	S-H	Not reported	KBr	5-(Ethylthio)-1H-tetrazole - Optional[FTIR] - Spectrum - SpectraBase

Experimental Protocols

Synthesis of 1-Substituted Tetrazole-5-thiones

A common and efficient method for the synthesis of 1-substituted tetrazole-5-thiones involves the reaction of isothiocyanates with sodium azide.





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